molecular formula C30H18 B1614798 Tetrabenz(a,c,h,j)anthracene CAS No. 215-11-2

Tetrabenz(a,c,h,j)anthracene

Cat. No. B1614798
CAS RN: 215-11-2
M. Wt: 378.5 g/mol
InChI Key: RQBFBRABPQPCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabenz(a,c,h,j)anthracene is a chemical compound that has been studied for its unique properties . It is a polycyclic aromatic hydrocarbon, similar to Dibenz(a,h)anthracene and Benz(a)anthracene . The syntheses of novel octa- and tetra-substituted systems based on tetrabenz(a,c,h,j)anthracene have been reported .


Synthesis Analysis

The synthesis of Tetrabenz(a,c,h,j)anthracene involves the creation of novel octa- and tetra-substituted systems . The disc-shaped octa-substituted material exhibits a columnar mesophase, whereas the tetra-substituted material exhibits a lamellar phase .


Molecular Structure Analysis

Tetrabenz(a,c,h,j)anthracene contains a total of 54 bonds; 36 non-H bonds, 36 multiple bonds, 36 aromatic bonds, 7 six-membered rings, and 6 ten-membered rings .


Chemical Reactions Analysis

The chemical reactions of Tetrabenz(a,c,h,j)anthracene involve the formation of novel octa- and tetra-substituted systems . The disc-shaped octa-substituted material exhibits a columnar mesophase, whereas the tetra-substituted material exhibits a lamellar phase .

Scientific Research Applications

Charge Transport Properties

Tetrabenz(a,c,h,j)anthracene derivatives with ester or amide functional groups have been examined for their charge transport properties. Symmetrical and asymmetrical ester and amido in peripheral chains impact the charge transfer integral and rate differently. Certain asymmetrical molecules with ester or amido show significant potential as positive or negative charge transfer materials (Chen Zi, 2012).

Mesogenic Properties

Research on octa- and tetra-substituted systems based on tetrabenz(a,c,h,j)anthracene has led to the discovery of novel liquid crystals. These materials exhibit distinct mesophases, including columnar and lamellar phases. Binary mixtures of these materials exhibit interesting transitions from discotic to calamitic behavior (M. Artal et al., 2001).

Synthesis Methodologies

A simple synthesis of Tetrabenz(a,c,h,j)anthracene has been developed through cycli-alkylation. This method involves the reaction of certain octahydrophenanthrenes with AlCl3, leading to the formation of partially hydrogenated hydrocarbons which can then yield Tetrabenz(a,c,h,j)anthracene upon dehydrogenation (D. Hausigk, 1970).

Polycyclic Aromatic Hydrocarbons Synthesis

The synthesis of longitudinally twisted polycyclic aromatic hydrocarbons, including derivatives of tetrabenz(a,c,hj)anthracene, has been accomplished. These compounds demonstrate significant distortion from planarity, which is crucial for understanding their molecular properties (R. Pascal et al., 1987).

Pyrolysis Studies

Research into the pyrolysis of certain spirobicyclohexane compounds has led to the yield of tetrabenz(a,c,h,j)anthracene. This study contributes to the understanding of the pyrolysis process and the potential for chemical rearrangements leading to the formation of tetrabenz(a,c,h,j)anthracene (J. Anhalt, E. H. White, 1972).

properties

IUPAC Name

heptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1(18),2,4,6,8,10,12,14,16,19,21,23,25,27,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)28-18-30-26-16-8-4-12-22(26)21-11-3-7-15-25(21)29(30)17-27(23)28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBFBRABPQPCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=C(C=C24)C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175830
Record name Tetrabenz(a,c,h,j)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabenz(a,c,h,j)anthracene

CAS RN

215-11-2
Record name Tetrabenz(a,c,h,j)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenz(a,c,h,j)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.